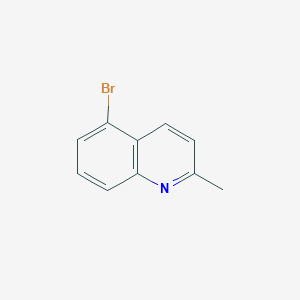
5-Bromo-2-methylquinoline
説明
5-Bromo-2-methylquinoline is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a bromine atom and a methyl group attached to a quinoline core, which is a heterocyclic aromatic organic compound with a structure that combines a benzene ring with a pyridine ring.
Synthesis Analysis
The synthesis of 5-Bromo-2-methylquinoline derivatives has been explored through different methods. For instance, the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) was prepared via condensation, which involved the reaction of 5-bromo-3-hydrazonoindolin-2-one with 7-formyl-8-hydroxy-2-methylquinoline . Another study described the synthesis of 6-bromo-2-chloro-4-methylquinoline through a condensation between β-keto esters and 4-bromoaniline, followed by a cyclization reaction known as the Knorr reaction . Additionally, the synthesis of 6-bromo-4-iodoquinoline was achieved from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through a series of cyclization and substitution reactions .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methylquinoline derivatives has been characterized using various spectroscopic techniques. For example, the Schiff base ligand BHMQMHI and its metal complexes were characterized by IR, UV-Vis, mass spectrometry, 1H NMR, ESR, XRD, and thermal studies . These studies help in understanding the geometry and electronic properties of the molecule, which are crucial for its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of 5-Bromo-2-methylquinoline derivatives has been explored in the context of forming metal complexes and in nucleophilic substitution reactions. The Schiff base ligand BHMQMHI was used to form complexes with various metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), which exhibited different geometries . Another study focused on the regiochemistry in nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines, leading to the formation of alkylamino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-methylquinoline derivatives are influenced by the presence of substituents on the quinoline ring. The Schiff base ligand BHMQMHI and its metal complexes were studied for their in vitro antibacterial and antifungal activities, DNA cleavage activities, and antioxidant activity . The stability constants of the metal complexes were determined using potentiometric studies, which are important for understanding the strength of the metal-ligand interactions . The study of the nucleophilic substitution reactions revealed steric effects that govern the regioselectivity of the reaction .
科学的研究の応用
Supramolecular Chemistry
5-Bromo-2-methylquinoline has been studied in the context of supramolecular chemistry, particularly in the formation of noncovalent supramolecular complexes. Research by Fuss et al. (1999) in Organometallics explored the dynamics of these complexes, highlighting the role of α-substituents like the bromine atom in 5-Bromo-2-methylquinoline. The study emphasized how these substituents influence the formation of mono(heteroaryl)- and bis(heteroaryl)-containing products in reactions with chiral palladium(II) and platinum(II) bis(phosphane) complexes (Fuss et al., 1999).
Chemical Synthesis and Characterization
In the field of chemical synthesis, 5-Bromo-2-methylquinoline has been utilized in various reactions. For example, Choi and Chi (2004) in Tetrahedron demonstrated the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, not from 7-bromo-2-methylquinoline-5,8-dione, showcasing the compound's versatility in nucleophilic substitution reactions (Choi & Chi, 2004).
Biological Evaluation Studies
In a study published in Bioinorganic Chemistry and Applications, Siddappa and Mayana (2014) synthesized and characterized the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes, including Co(II), Ni(II), and Cu(II). The research evaluated the antibacterial, antifungal, DNA cleavage, and antioxidant activities of these compounds, highlighting the biological potential of derivatives of 5-Bromo-2-methylquinoline (Siddappa & Mayana, 2014).
Prodrug Systems
5-Bromo-2-methylquinoline has also been studied in the development of prodrug systems. Parveen et al. (1999) in Bioorganic & Medicinal Chemistry Letters examined a compound derived from 5-bromoisoquinolin-1-one, suggesting its potential in selective drug delivery to hypoxic tissues. This study underscores the potential of 5-Bromo-2-methylquinoline derivatives in targeted therapeutic applications (Parveen et al., 1999).
Safety And Hazards
5-Bromo-2-methylquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid eating, drinking, or smoking when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
将来の方向性
Quinoline and its derivatives, including 5-Bromo-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, future research may focus on further exploring the synthesis, properties, and applications of 5-Bromo-2-methylquinoline and its derivatives.
特性
IUPAC Name |
5-bromo-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMDSLRHPXLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481547 | |
| Record name | 5-BROMO-2-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylquinoline | |
CAS RN |
54408-52-5 | |
| Record name | 5-BROMO-2-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



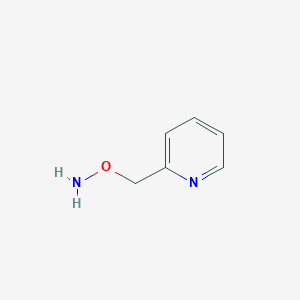
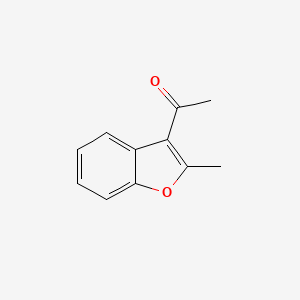
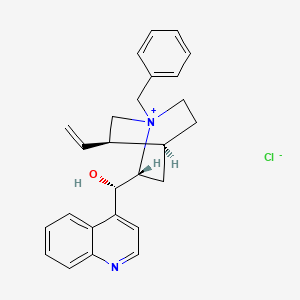
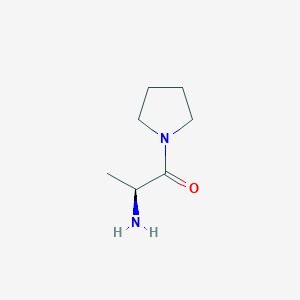
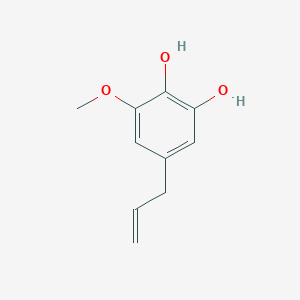
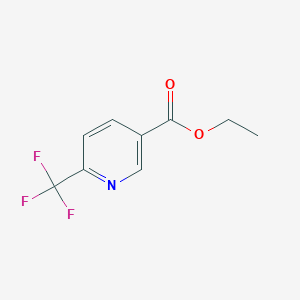
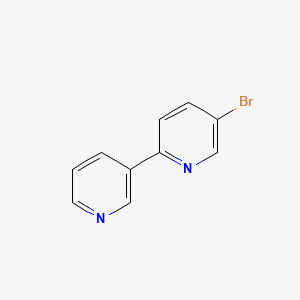

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
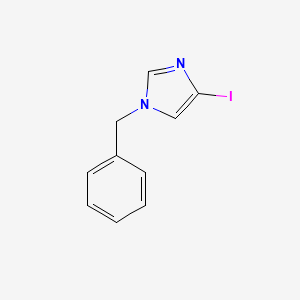
![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)


